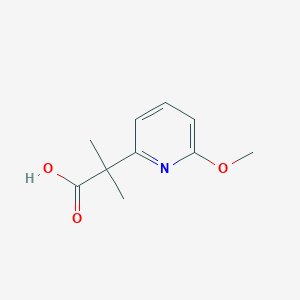

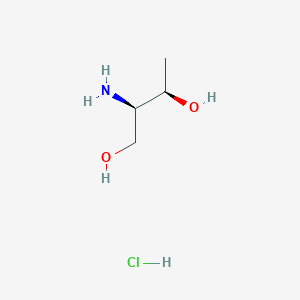

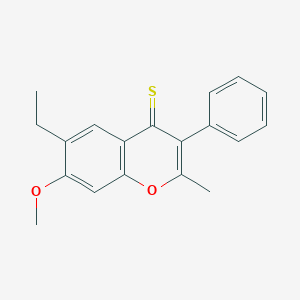

![molecular formula C13H8O4 B2504159 1,3-dihydroxy-6H-benzo[c]chromen-6-one CAS No. 54245-10-2](/img/structure/B2504159.png)

1,3-dihydroxy-6H-benzo[c]chromen-6-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Dihydroxy-6H-benzo[c]chromen-6-one is a compound that belongs to the class of benzo[c]chromen-6-ones, which are characterized by a chromene ring fused to a benzene ring. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzo[c]chromen-6-ones can be achieved through various methods. One approach involves the carbanion-induced base-catalyzed synthesis, which allows for the formation of highly functionalized benzo[c]chromen-6-ones through ring-transformation reactions of 6-aryl-2H-pyran-2-ones . Another method is a metal-free one-pot synthesis starting from 3,4-dichlorocoumarins and butadienes using a tandem photo-thermal-photo reaction sequence, which does not require metal catalysts or peroxide promoters . Additionally, regioselective [3+3] cyclizations of 1,3-bis(silyl enol ethers) have been used to prepare benzo[c]chromen-6-ones .

Molecular Structure Analysis

The molecular structure of benzo[c]chromen-6-ones has been characterized by various spectroscopic techniques. For instance, the synthesis of novel isomeric benzo[c]chromen-6-ones has been confirmed by IR, NMR, and HRESIMS data, and their structures have been further supported by crystallography . Computational studies, including density-functional theory (DFT) and single-crystal X-ray diffraction, have been used to investigate the structural features of related chromen-2-one derivatives .

Chemical Reactions Analysis

Benzo[c]chromen-6-ones can undergo a variety of chemical reactions. Photo-reorganization of chromen-4-ones has been shown to lead to the formation of angular pentacyclic compounds and rearranged chromenones . The synthesis of 7-amino-6H-benzo[c]chromen-6-ones has been achieved through an oxidant-free three-component reaction under green conditions, demonstrating the versatility of these compounds in multi-component synthesis . Domino reactions involving 1,3-bis-silyl enol ethers have also been utilized to synthesize fluorescent benzo[c]chromen-6-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[c]chromen-6-ones are influenced by their molecular structure. For example, the fluorescence and metal interaction properties of racemic tetrahydro-benzo[c]chromen-6-one derivatives have been investigated, revealing that substituents can significantly affect the fluorescent properties of these compounds . The biological evaluation of hydroxylated benzo[c]chromen-6-one derivatives as potential cholinesterase inhibitors has shown that these compounds can exhibit comparable activity to established Alzheimer's Disease treatments .

科学的研究の応用

Synthesis and Chemical Properties

1,3-Dihydroxy-6H-benzo[c]chromen-6-one, as part of the 6H-Benzo[c]chromen-6-ones family, is significant in synthetic chemistry. These compounds are core structures in secondary metabolites with pharmacological importance. Synthetic protocols for these compounds include Suzuki coupling reactions, radical mediated cyclization, and Michael addition with dicarbonyl compounds, as reviewed by Mazimba (2016) (Mazimba, 2016).

Biological Activity

6H-Benzo[c]chromen-6-ones have been explored for their biological activities. For instance, certain derivatives have shown potential as cholinesterase inhibitors, indicating their use in cognitive disorders like Alzheimer's Disease (Gulcan et al., 2014) (Gulcan et al., 2014). Additionally, some 6H-Benzo[c]chromen-6-ones derivatives have been evaluated as phosphodiesterase II inhibitors, with potential in treating neurodegenerative diseases (Tang et al., 2021) (Tang et al., 2021).

Fluorescence and Spectroscopy

These compounds have been investigated for their fluorescence properties. For example, certain derivatives show fluorescence enhancement in the presence of metals, suggesting potential applications in spectrofluorometry (Gülcan et al., 2022) (Gülcan et al., 2022).

Green Chemistry Applications

The synthesis of 6H-Benzo[c]chromen-6-ones also aligns with green chemistry principles. An example is the oxidant-free, three-component synthesis of these compounds under environmentally friendly conditions (Vachan et al., 2019) (Vachan et al., 2019).

Safety and Hazards

特性

IUPAC Name |

1,3-dihydroxybenzo[c]chromen-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-7-5-10(15)12-8-3-1-2-4-9(8)13(16)17-11(12)6-7/h1-6,14-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXAGAKGJMXVQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3OC2=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dihydroxy-6H-benzo[c]chromen-6-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

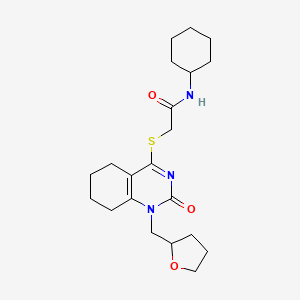

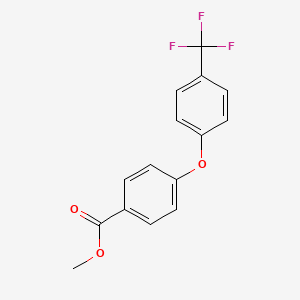

![4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2504082.png)

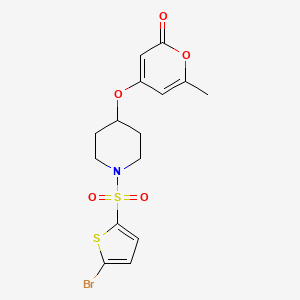

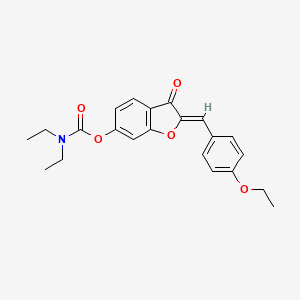

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2504089.png)

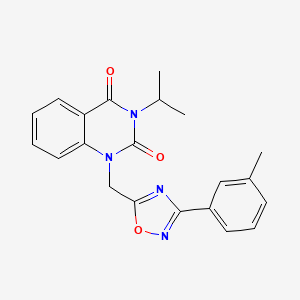

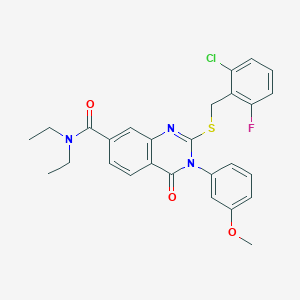

![N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504091.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2504092.png)